9-Fluoroanthracene
Overview
Description
9-Fluoroanthracene is an organic compound with the molecular formula C({14})H({9})F and a molecular weight of 196.2197 g/mol . It is a fluorine-substituted derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties and is used in various scientific and industrial applications.
Preparation Methods
The synthesis of 9-Fluoroanthracene typically involves the fluorination of anthracene. One common method is the direct fluorination of anthracene using fluorine gas under controlled conditions . Another approach involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst . Industrial production methods may vary, but they generally follow similar principles of controlled fluorination to ensure high yield and purity.
Chemical Reactions Analysis
9-Fluoroanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluoroanthraquinone derivatives.
Reduction: Reduction reactions can yield fluoroanthracene derivatives with different substitution patterns.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Fluoroanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of dyes, herbicides, and pesticides. Its unique photophysical properties make it valuable in the study of organic photochemistry.
Biology: While not extensively used in biological research, its derivatives can be explored for potential biological activities.
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of fluorescent probes and imaging agents.
Mechanism of Action
The mechanism of action of 9-Fluoroanthracene primarily involves its interaction with light. Upon absorption of light, it undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications, including OLEDs and fluorescent probes. The molecular targets and pathways involved are related to its ability to interact with light and transfer energy efficiently .
Comparison with Similar Compounds
9-Fluoroanthracene can be compared with other fluorinated anthracenes and anthracene derivatives:
Anthracene: The parent compound, anthracene, lacks the fluorine substitution and has different photophysical properties.
9,10-Difluoroanthracene: This compound has two fluorine atoms, leading to different electronic and photophysical characteristics.
9-Bromoanthracene: Substitution with bromine instead of fluorine results in different reactivity and applications.
The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct photophysical properties and reactivity compared to other anthracene derivatives.
Properties
IUPAC Name |
9-fluoroanthracene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXADDJRENGLRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200951 | |
Record name | 9-Fluoroanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529-85-1 | |
Record name | 9-Fluoroanthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Fluoroanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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